molecular formula C20H19N3O3 B3002571 N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 898189-40-7

N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B3002571
CAS No.: 898189-40-7
M. Wt: 349.39
InChI Key: VWLWTMXVGBVAHG-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic pyridazinone derivative of significant interest in immunological and inflammatory research. This compound belongs to a class of molecules investigated for their potent anti-inflammatory properties. Scientific screening has demonstrated that related pyridazinone compounds effectively inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells, a key pathway in the inflammatory response . Furthermore, such compounds have been shown to inhibit the LPS-induced production of pro-inflammatory cytokines like interleukin-6 (IL-6), underscoring their potential as modulators of the immune response . The structural scaffold of this compound is closely related to known agonists of the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors expressed on neutrophils and monocytes and play a critical role in host defense and inflammation . Some pyridazinone derivatives are known to act as mixed FPR1 and FPR2 agonists, inducing intracellular calcium mobilization and chemotaxis in human neutrophils, which can modulate innate immunity . The core pyridazinone structure is a privileged scaffold in medicinal chemistry, also appearing in research beyond immunology, including in the design of inhibitors for kinases like VEGFR-2 for antiangiogenic cancer research . This product is intended for research purposes only to further explore these and other biological mechanisms. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-17-9-5-6-15(12-17)13-21-19(24)14-23-20(25)11-10-18(22-23)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLWTMXVGBVAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Effects on FPR Selectivity

Pyridazinone derivatives with modifications to the benzyl group or acetamide side chain exhibit distinct FPR1/FPR2 receptor selectivity profiles:

Compound Name Substituent on Benzyl Group Receptor Activity Key Findings
Target Compound 3-Methoxybenzyl Mixed FPR1/FPR2 agonist Activates calcium mobilization and chemotaxis in neutrophils
N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide 4-Methoxybenzyl FPR2-specific agonist Higher selectivity for FPR2 due to para-methoxy positioning
N-(3-Fluorobenzyl)-2-[3-(4-Fluoro-2-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-Fluorobenzyl/4-Fluoro-2-Methoxyphenyl Not explicitly stated Fluorine substitution may enhance metabolic stability and lipophilicity
2-(6-Oxo-3-Phenylpyridazin-1-yl)-N-(2-Trifluoromethylphenyl)acetamide 2-Trifluoromethylphenyl Unknown (structural analog) Trifluoromethyl group increases electronegativity, potentially improving bioavailability

Key Insight : The position of the methoxy group (para vs. meta) on the benzyl moiety significantly affects receptor selectivity. Para-substituted derivatives (e.g., 4-methoxy) exhibit FPR2 specificity, while meta-substituted analogs (e.g., target compound) show mixed FPR1/FPR2 activity .

Alkyl Chain Modifications on Pyridazinone Core

Variations in alkyl chain length at position 4 of the pyridazinone ring influence molecular properties:

Compound Name Alkyl Chain (Position 4) Molecular Weight Key Observations
4c (Ethyl) Ethyl 470.36 Moderate lipophilicity; balanced receptor interaction
4d (Propyl) Propyl 484.39 Increased hydrophobicity; slight reduction in yield (30%)
4e (Butyl) Butyl 498.41 Highest molecular weight; enhanced membrane permeability predicted

Key Insight : Increasing alkyl chain length correlates with higher molecular weight and hydrophobicity, which may improve membrane permeability but reduce synthetic yield .

Heterocyclic and Halogenated Derivatives

Substitution with heterocycles or halogens alters electronic and steric properties:

Compound Name Substituent Biological Relevance
2-(3-(Furan-2-yl)-6-Oxopyridazin-1-yl)-N-(4-Methoxybenzyl)acetamide Furan-2-yl Heterocyclic group introduces π-π interactions; uncharacterized activity
N-(4-Bromophenyl)-2-{3-Methyl-5-[4-(Methylthio)Benzyl]-6-Oxopyridazin-1-yl}acetamide Methylthio Sulfur-containing group may enhance antioxidant potential
N-(3-Methoxyphenethyl)-2-(3-Methyl-6-Oxopyridazin-1-yl)Acetamide Phenethyl linker Extended linker increases flexibility; unstudied pharmacological effects

Biological Activity

N-(3-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone family, characterized by its unique structural features that confer potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The compound's structure includes:

  • Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
  • Acetamide group : Contributing to its pharmacological properties.
  • Methoxybenzyl substituent : Enhancing solubility and possibly receptor binding affinity.

The molecular formula is C20H19N3O3C_{20}H_{19}N_{3}O_{3} with a molecular weight of 349.39 g/mol.

This compound is hypothesized to interact with specific molecular targets, modulating their activity. This can include:

  • Inhibition of enzymes involved in inflammatory pathways.
  • Receptor modulation , particularly with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.

Biological Activities

Research has indicated several potential biological activities of this compound:

1. Anti-inflammatory Activity

Studies suggest that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the activation of formyl peptide receptors (FPRs) can trigger cellular responses that mitigate inflammation. This compound may act as an FPR agonist, promoting beneficial inflammatory responses .

2. Anticancer Potential

The compound has shown promise in anticancer studies, particularly against various cancer cell lines. Its structural features may enhance its ability to inhibit cancer cell proliferation and induce apoptosis .

3. Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity against several pathogens. The presence of the methoxy group and the phenyl substituent could contribute to its efficacy against microbial infections .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds within the same class:

Compound NameStructure FeaturesBiological Activity
N-(4-methoxybenzyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamideMethoxy group at para positionAnti-inflammatory effects
2-(6-Oxo-3-(m-tolyl)pyridazin-1(6H)-yl)-N-phenyacetamidem-Tolyl groupAnticancer activity reported
N-Methyl-N-(4-methoxybenzyl)acetamide derivativesVariation in substituentsAntimicrobial activity

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives related to this compound:

  • Anti-inflammatory Studies : A study demonstrated that pyridazinone derivatives could significantly reduce levels of inflammatory cytokines such as TNF-α and IL-6 in vitro .
  • Anticancer Research : In vitro assays showed that certain derivatives exhibited cytotoxic effects on breast cancer cell lines, suggesting a mechanism involving apoptosis induction .
  • Antimicrobial Efficacy : Research indicated that methoxy-substituted pyridazinones displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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